(3Br,4aR)-ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate
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Overview
Description
(3Br,4aR)-ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate is a complex organic compound with a unique structure that includes a cyclopropane ring fused to a cyclopentane ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Br,4aR)-ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropane ring, the construction of the cyclopentane ring, and the introduction of the pyrazole moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(3Br,4aR)-ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(3Br,4aR)-ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme interactions, cellular pathways, and potential therapeutic effects.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions, making it a subject of interest in medicinal chemistry.
Industry: In industrial applications, the compound can be used in the development of new materials, catalysts, and other chemical products.
Mechanism of Action
The mechanism of action of (3Br,4aR)-ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3Br,4aR)-ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate include other cyclopropane-fused pyrazoles and cyclopentane derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of rings and functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
ethyl (2R,4R)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene-9-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)9-8-6-3-5(6)4-7(8)11-12-9/h5-6H,2-4H2,1H3,(H,11,12)/t5-,6-/m1/s1 |
InChI Key |
HLSZZYAQQPTDBB-PHDIDXHHSA-N |
Isomeric SMILES |
CCOC(=O)C1=NNC2=C1[C@@H]3C[C@@H]3C2 |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C3CC3C2 |
Origin of Product |
United States |
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